

In-Depth Technical Guide: 4-Hydroxy-2-methoxybenzyl Alcohol (CAS: 119138-29-3)

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Compound of Interest

Compound Name: 4-Hydroxy-2-methoxybenzyl alcohol

Cat. No.: B172775

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-Hydroxy-2-methoxybenzyl alcohol**, a phenolic compound with demonstrated therapeutic potential. This document consolidates its chemical properties, synthesis protocols, and known biological activities, with a focus on its anti-inflammatory, anti-angiogenic, and anti-nociceptive effects. Detailed experimental methodologies and signaling pathway diagrams are provided to support further research and development.

Chemical and Physical Properties

4-Hydroxy-2-methoxybenzyl alcohol, also known as benzenemethanol, 4-hydroxy-2-methoxy-, is a versatile organic intermediate.^[1] Its structure, featuring both a hydroxyl and a methoxy group on the benzene ring, makes it a valuable precursor in the synthesis of various bioactive molecules and natural products.^[1]

Table 1: Physicochemical and Identification Data^{[1][2][3]}

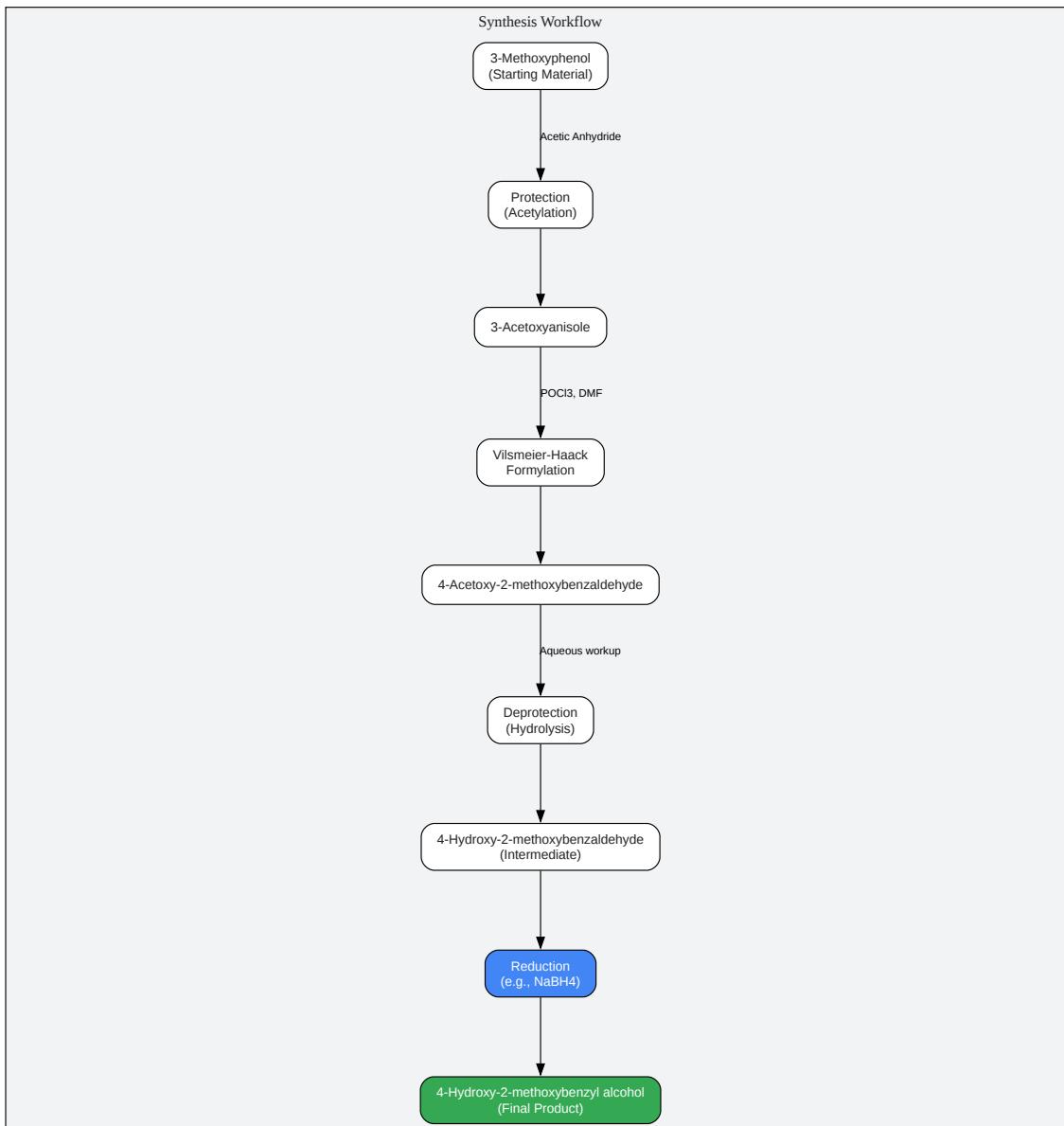
Property	Value
CAS Number	119138-29-3
Molecular Formula	C ₈ H ₁₀ O ₃
Molecular Weight	154.16 g/mol
IUPAC Name	(4-hydroxy-2-methoxyphenyl)methanol
Synonyms	Benzenemethanol, 4-hydroxy-2-methoxy-; 4-(hydroxymethyl)-3-methoxyphenol
Appearance	Tan to pale pink powder
Melting Point	124-131 °C
Boiling Point	326.5 °C at 760 mmHg
Density	1.226 g/cm ³
Purity	≥ 98% (GC)
Storage Conditions	Store at 0-8 °C

Table 2: Safety and Hazard Information[4]

Hazard Statement Code	Description	GHS Pictogram
H302	Harmful if swallowed	Warning
H319	Causes serious eye irritation	Warning

Synthesis Protocol

The synthesis of **4-Hydroxy-2-methoxybenzyl alcohol** can be achieved via a two-step process starting from 3-methoxyphenol. The general workflow involves the formylation of the phenol to create the intermediate aldehyde, followed by its reduction to the target alcohol.



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Caption: General workflow for the synthesis of **4-Hydroxy-2-methoxybenzyl alcohol**.

Experimental Protocol: Synthesis

This protocol is a composite method based on established chemical reactions.

Step 1: Synthesis of 4-Hydroxy-2-methoxybenzaldehyde (Intermediate)

This step is adapted from Vilsmeier-Haack reaction principles on protected phenols.[\[5\]](#)

- Protection of Phenolic Hydroxyl Group:
 - In a round-bottom flask, dissolve 3-methoxyphenol (1.0 eq) in anhydrous acetic acid.
 - Add an ionic liquid catalyst (e.g., 1-butyl-3-methylimidazolium acetate, ~0.1 eq).
 - Heat the mixture at 50-60 °C for approximately 2 hours.
 - After the reaction is complete (monitored by TLC), remove the solvent and catalyst under reduced pressure to yield 3-acetoxyanisole.
- Vilsmeier-Haack Formylation:
 - In a separate flask under an inert atmosphere, add N,N-dimethylformamide (DMF).
 - Cool the flask to -8 to -2 °C in an ice-salt bath.
 - Slowly add phosphorus oxychloride (POCl₃) dropwise while maintaining the low temperature to form the Vilsmeier reagent.
 - Add the 3-acetoxyanisole (from the previous step) to the Vilsmeier reagent.
 - Allow the reaction to stir for 1 hour at low temperature.
- Hydrolysis (Deprotection and Aldehyde Formation):
 - Slowly pour the reaction mixture into a beaker of ice water with vigorous stirring. This hydrolyzes the intermediate iminium salt and removes the acetyl protecting group.
 - The product, 4-hydroxy-2-methoxybenzaldehyde, will precipitate.
 - Collect the solid by vacuum filtration, wash with cold water, and dry. The crude product can be purified by recrystallization.

Step 2: Reduction to **4-Hydroxy-2-methoxybenzyl alcohol**

This step employs a standard sodium borohydride reduction.[6][7]

- Reaction Setup:
 - In a round-bottom flask, dissolve the 4-hydroxy-2-methoxybenzaldehyde (1.0 eq) from Step 1 in a suitable solvent such as methanol (MeOH) or ethanol (EtOH).
 - Cool the solution to 0 °C in an ice bath.
- Reduction:
 - Slowly add sodium borohydride (NaBH₄, ~1.2 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
 - After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC indicates the complete consumption of the aldehyde.
- Workup and Purification:
 - Cool the reaction mixture back to 0 °C and quench the reaction by the slow addition of aqueous 1N HCl or saturated ammonium chloride (NH₄Cl) solution until the effervescence ceases.
 - Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, 3x).
 - Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
 - Concentrate the filtrate under reduced pressure to yield the crude **4-Hydroxy-2-methoxybenzyl alcohol**.
 - The final product can be purified by column chromatography on silica gel or by recrystallization.

Biological Activity and Mechanism of Action

Research has demonstrated that **4-Hydroxy-2-methoxybenzyl alcohol** possesses significant anti-angiogenic, anti-inflammatory, and anti-nociceptive properties.[8] A key mechanism

underlying its anti-inflammatory effect is the suppression of nitric oxide (NO) production and the expression of inducible nitric oxide synthase (iNOS) in macrophages stimulated by lipopolysaccharide (LPS).^[8]

Anti-inflammatory Signaling Pathway

LPS, a component of the outer membrane of Gram-negative bacteria, activates macrophages through Toll-like receptor 4 (TLR4). This activation triggers downstream signaling cascades, primarily involving the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF- κ B) pathways.^{[2][9]} These pathways converge to induce the transcription of pro-inflammatory genes, including iNOS. Phenolic compounds, such as **4-Hydroxy-2-methoxybenzyl alcohol**, are known to interfere with these pathways, thereby reducing the inflammatory response.^{[3][10]} The compound likely inhibits the phosphorylation and degradation of I κ B α , preventing the nuclear translocation of the NF- κ B p65 subunit, and may also suppress the phosphorylation of MAPK proteins like p38 and ERK.^{[1][3][11]}

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